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Introduction
Ceftazidime-avibactam is a combination antibiotic that pairs a third-generation cephalosporin,

ceftazidime, with a novel, non-β-lactam β-lactamase inhibitor, avibactam.[1] This combination

has proven to be a valuable therapeutic option against multidrug-resistant (MDR) Gram-

negative bacteria, which pose a significant global health threat.[2] Avibactam restores the in

vitro activity of ceftazidime against a broad range of β-lactamase-producing pathogens,

including those expressing Ambler class A, class C, and some class D enzymes.[3][4]

These application notes provide a comprehensive overview of the research on ceftazidime in

combination with avibactam, including detailed experimental protocols, quantitative data

summaries, and visualizations of the underlying mechanisms of action.

Mechanism of Action
The synergistic effect of ceftazidime-avibactam stems from their distinct yet complementary

mechanisms of action.

Ceftazidime: Like other β-lactam antibiotics, ceftazidime inhibits the synthesis of the bacterial

cell wall.[5][6] It achieves this by binding to and inactivating penicillin-binding proteins

(PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[5][6] The

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1149929?utm_src=pdf-interest
https://www.tandfonline.com/doi/full/10.4155/fmc-2016-0078
https://journals.asm.org/doi/10.1128/aac.03267-14
https://academic.oup.com/jac/article/77/9/2341/6601968
https://pmc.ncbi.nlm.nih.gov/articles/PMC4335900/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4432162/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-ceftazidime
https://pmc.ncbi.nlm.nih.gov/articles/PMC4432162/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-ceftazidime
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


inhibition of PBPs leads to a weakened cell wall and ultimately results in bacterial cell lysis

and death.[5] Ceftazidime has a high affinity for PBP-3 in Gram-negative bacteria, which is

crucial for septum formation during cell division.[6]

Avibactam: Avibactam is a potent inhibitor of a wide array of β-lactamase enzymes.[4] These

enzymes, produced by resistant bacteria, hydrolyze the β-lactam ring of antibiotics like

ceftazidime, rendering them inactive.[7] Avibactam forms a covalent, yet reversible, adduct

with the serine residue in the active site of many β-lactamases, preventing them from

degrading ceftazidime.[1][7] This protective action allows ceftazidime to reach its PBP

targets and exert its bactericidal effect.[8]
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Caption: Mechanism of action of ceftazidime-avibactam.

Quantitative Data
The following tables summarize the in vitro activity and in vivo efficacy of ceftazidime-

avibactam against various multidrug-resistant Gram-negative bacteria.

In Vitro Susceptibility Data
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Table 1: Ceftazidime-Avibactam MIC Values against Multidrug-Resistant Enterobacteriaceae

and Pseudomonas aeruginosa

Organism
(Resistance
Phenotype)

Number of
Isolates

Ceftazidime
-Avibactam
MIC50
(μg/mL)

Ceftazidime
-Avibactam
MIC90
(μg/mL)

%
Susceptible
(≤8 μg/mL)

Reference

All

Enterobacteri

aceae

36,380 - - >99.9 [9]

MDR

Enterobacteri

aceae

2,953 0.25 1 99.2 [9]

XDR

Enterobacteri

aceae

448 0.5 2 97.8 [9]

Carbapenem-

Resistant

Enterobacteri

aceae (CRE)

513 0.5 2 97.5 [9]

Pseudomona

s aeruginosa
7,868 2 4 97.1 [9]

MDR P.

aeruginosa
- 4 16 86.5 [9]

Meropenem-

nonsusceptibl

e P.

aeruginosa

628 - - 71.8 [9]

MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant

In Vivo Efficacy Data
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Table 2: In Vivo Efficacy of Ceftazidime-Avibactam in Murine Infection Models

Infection
Model

Pathogen
(Resistance
Mechanism)

Ceftazidime
ED50 (mg/kg)

Ceftazidime-
Avibactam
(4:1) ED50
(mg/kg)

Reference

Murine

Septicemia

Ceftazidime-

resistant

Enterobacteriace

ae (AmpC or

ESBL)

>90 <5 to 65 [10]

Murine

Septicemia

Ceftazidime-

susceptible K.

pneumoniae and

E. coli

<1.5 to 9

Similar to

Ceftazidime

alone

[10]

Neutropenic

Thigh

Ceftazidime-

resistant,

blaKPC-2-

carrying K.

pneumoniae

1024 (little effect)
Bactericidal at

4:1 ratio
[11]

Rat Abdominal

Abscess

blaKPC-2-

positive K.

pneumoniae

9.3 log

CFU/abscess

3.3 log

CFU/abscess
[11]

ED50: 50% effective dose

Experimental Protocols
Checkerboard Synergy Assay
This protocol is used to determine the synergistic activity of ceftazidime and avibactam in vitro.

96-well microtiter plates

Cation-adjusted Mueller-Hinton Broth (CAMHB)
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Ceftazidime and Avibactam stock solutions

Bacterial inoculum standardized to 0.5 McFarland

Prepare serial twofold dilutions of ceftazidime and avibactam in CAMHB in a 96-well plate to

create a checkerboard matrix.[4][12][13] The final volume in each well should be 50 µL.

The concentration ranges for ceftazidime can be from 0.032 to 256 mg/L and for avibactam

from 0.016 to 16 mg/L.[4]

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve

a final concentration of approximately 5 x 10^5 CFU/mL in each well.

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate.

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

Incubate the plates at 35-37°C for 16-20 hours.

Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in

combination as the lowest concentration that completely inhibits visible growth.

Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy:

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in

combination / MIC of drug B alone)

Synergy is defined as an FICI ≤ 0.5.

Indifference is defined as an FICI > 0.5 to ≤ 4.0.

Antagonism is defined as an FICI > 4.0.

Experimental Workflow for Checkerboard Assay
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Caption: Workflow for the checkerboard synergy assay.

Time-Kill Assay
This protocol assesses the bactericidal activity of ceftazidime-avibactam over time.

Flasks with CAMHB

Ceftazidime and Avibactam stock solutions

Bacterial inoculum standardized to 0.5 McFarland
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Agar plates for colony counting

Prepare flasks containing CAMHB with desired concentrations of ceftazidime alone,

avibactam alone, and the combination of ceftazidime-avibactam.[14][15] A growth control

flask without any antibiotic should also be included.

Inoculate each flask with a starting bacterial density of approximately 5 x 10^5 to 1 x 10^6

CFU/mL.

Incubate the flasks at 37°C with shaking.

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.

Plate the dilutions onto appropriate agar plates and incubate at 37°C for 18-24 hours.

Count the number of colonies (CFU/mL) for each time point.

Plot the log10 CFU/mL versus time to generate time-kill curves.

Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial

inoculum.[16] Synergy in time-kill assays is defined as a ≥2-log10 decrease in CFU/mL with

the combination compared to the most active single agent at 24 hours.

Logical Relationship of Time-Kill Assay Outcome

Initial Inoculum
(log10 CFU/mL) OutcomeChange after 24h

Bactericidal Effect

≥3-log10 decrease

Bacteriostatic Effect

<3-log10 decrease
and ≤ initial

No Effect

> initial
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Caption: Interpreting results of a time-kill assay.

In Vivo Efficacy Study (Murine Thigh Infection Model)
This protocol describes a common animal model to evaluate the in vivo efficacy of ceftazidime-

avibactam.

Specific pathogen-free mice (e.g., ICR or Swiss Webster)

Cyclophosphamide for inducing neutropenia (optional)

Bacterial inoculum

Ceftazidime and Avibactam for injection

Induce Neutropenia (if required): Administer cyclophosphamide intraperitoneally to mice 4

days and 1 day before infection to induce neutropenia.[11]

Infection: Inoculate the thigh muscle of each mouse with a standardized bacterial suspension

(e.g., 0.1 mL of 10^6 - 10^7 CFU/mL).

Treatment: At a specified time post-infection (e.g., 2 hours), administer ceftazidime,

avibactam, or the combination subcutaneously or intravenously.[10] A control group should

receive a vehicle control.

Efficacy Assessment: At 24 hours post-treatment, euthanize the mice.

Aseptically remove the infected thigh muscle and homogenize it in sterile saline.

Perform serial dilutions of the homogenate and plate on appropriate agar media to determine

the bacterial load (CFU/thigh).

Efficacy is determined by comparing the bacterial load in the treated groups to the control

group at the start of therapy (0-hour control) and the untreated control group at 24 hours.

Conclusion
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The combination of ceftazidime and avibactam represents a significant advancement in the

fight against multidrug-resistant Gram-negative infections. The data and protocols presented

here provide a foundation for researchers and drug development professionals to further

investigate and understand the potential of this important therapeutic agent. The detailed

methodologies for key in vitro and in vivo assays, along with the summarized quantitative data

and mechanistic diagrams, should serve as a valuable resource for ongoing research and

development efforts in this critical area of infectious disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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